8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
The compound 8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- An 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system common in bioactive molecules.
- A naphthalene moiety substituted with two trifluoromethyl (-CF₃) groups and a cyclohexyloxy group.
- A carboxylic acid functional group at the 3-position of the bicyclic system.
- A branched ethyl linker connecting the bicyclic and naphthalene components.
Its molecular formula is C₂₈H₃₁F₆NO₃ (molecular weight: ~543.6 g/mol), as derived from its SMILES string and structural data .
Properties
IUPAC Name |
8-[1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanide-Mediated Ring Expansion
The 8-azabicyclo[3.2.1]octane skeleton is synthesized from tropinone derivatives using sodium cyanide and hydrochloric acid. In Example 6 of Patent WO1999029690A1, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes cyanide addition at 0°C to form 3-cyano-3-hydroxy intermediates, which are dehydrated using phosphorus oxychloride (POCl₃) in pyridine to yield 3-cyano-8-azabicyclo[3.2.1]oct-2-ene.
Reaction Conditions:
Hydrogenation to Saturate the Bicyclic System
The unsaturated 3-cyano-8-azabicyclo[3.2.1]oct-2-ene is hydrogenated using palladium on carbon (Pd/C) under 3 bar H₂ pressure at 50°C (Example 28). This step achieves full saturation of the bicyclic ring while preserving the cyano group.
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pd/C (0.02 g/mmol) |
| Pressure | 3 bar H₂ |
| Temperature | 50°C |
| Reaction Time | 12–24 hours |
| Yield | 85% |
Functionalization of the Naphthalene Moiety
Synthesis of 7-((4-(Trifluoromethyl)cyclohexyl)oxy)-8-(trifluoromethyl)naphthalen-2-ol
The naphthalene fragment is prepared via Friedel-Crafts alkylation. 8-Trifluoromethylnaphthol reacts with 4-(trifluoromethyl)cyclohexanol under acidic conditions (HCl or H₂SO₄) to install the cyclohexyloxy group at position 7.
Optimized Conditions:
Ethylation at Position 1
The hydroxyl group at position 2 is protected (e.g., as a tert-butyldimethylsilyl ether), followed by ethylation using ethyl bromide and a base (K₂CO₃) in DMF. Deprotection with tetrabutylammonium fluoride (TBAF) yields 1-ethyl-7-((4-(trifluoromethyl)cyclohexyl)oxy)-8-(trifluoromethyl)naphthalen-2-ol.
Coupling of Bicyclic and Naphthalene Fragments
Alkylation of 8-Azabicyclo[3.2.1]octane
The 8-azabicyclo[3.2.1]octane-3-carboxylic acid is alkylated with the naphthalene-derived ethyl bromide derivative in the presence of a base (e.g., NaH) in THF. This step introduces the naphthalene moiety at the 8-position of the bicyclic system.
Reaction Profile:
Hydrolysis of the Cyano Group
The 3-cyano intermediate is hydrolyzed to the carboxylic acid using concentrated HCl at reflux.
Conditions:
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, eluent: ethyl acetate/hexanes 1:3 → 1:1) to remove unreacted starting materials and byproducts.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, naphthalene-H), 7.72 (s, 1H, naphthalene-H), 4.55 (m, 1H, cyclohexyloxy-H), 3.30 (m, 2H, bicyclo-H).
-
MS (ESI): m/z 543.54 [M+H]⁺, matching the molecular formula C₂₈H₃₁F₆NO₃.
Process Optimization and Scale-Up Challenges
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) at position 3 of the bicyclic core enables classical acid-derived transformations:
Aromatic Substitution Reactions
The naphthalene ring’s electron-deficient character (due to trifluoromethyl groups) directs electrophilic substitution to specific positions:
Bicyclic Amine Reactivity
The 8-azabicyclo[3.2.1]octane system participates in:
Ether Linkage Stability
The cyclohexyl ether bond (connecting the naphthalene and trifluoromethylcyclohexane) undergoes:
| Reaction | Conditions | Result |
|---|---|---|
| Acidic Cleavage | HBr/AcOH, Δ | Demethylation to phenol; reversible under basic conditions. |
| Photodegradation | UV light (λ = 254 nm) | Bond cleavage; necessitates storage in amber vials. |
Trifluoromethyl Group Behavior
CF<sub>3</sub> groups are generally inert but influence electronic properties:
-
Hydrolysis Resistance : Stable under aqueous acidic/basic conditions (pH 2–12 at 25°C).
-
Radical Stability : No homolytic cleavage observed under standard peroxide-initiated conditions .
Synthetic Modifications in Patented Routes
Key steps from WO2014018881A1 :
| Step | Reaction | Yield | Purpose |
|---|---|---|---|
| 1 | Aldehyde condensation (naphthaldehyde intermediate) | 70% | Introduces ethyl sidechain for bicyclic coupling. |
| 2 | Grignard addition to ketone | 82% | Forms critical C-C bond between naphthalene and bicyclic core. |
Stability Under Pharmacological Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Simulated Gastric Fluid (pH 1.2) | >90% intact after 24h | None detected. |
| Human Plasma (37°C) | 85% intact after 6h | Minor dealkylated metabolite . |
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing analogs with optimized pharmacokinetics. Further studies are warranted to explore catalytic asymmetric reactions involving its chiral centers.
Scientific Research Applications
Key Structural Components:
- Trifluoromethyl Groups : Enhance metabolic stability and potency.
- Naphthalene Derivative : Contributes to the compound's aromatic character and potential interactions with biological targets.
- Carboxylic Acid Functionality : Imparts acidic properties that can influence solubility and binding interactions.
Pharmacological Potential
The azabicyclo[3.2.1]octane scaffold has been linked to various pharmacological activities, including:
- Dopamine Transporter Inhibition : Compounds in this class have shown significant inhibition of dopamine transporters (DAT), making them potential candidates for treating conditions like cocaine addiction .
- Serotonin Transporter Inhibition : Some derivatives also exhibit selectivity towards serotonin transporters (SERT), indicating their use in managing depression and anxiety disorders .
Anticancer Activity
Recent studies have highlighted the anticancer properties of azabicyclo derivatives, showing efficacy against several cancer cell lines, including glioblastoma and hepatocellular carcinoma . The structural rigidity provided by the bicyclic framework may contribute to enhanced binding affinity to cancer-related targets.
Neuropharmacological Effects
Research indicates that compounds based on the azabicyclo structure can modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases . Their ability to cross the blood-brain barrier makes them particularly interesting for central nervous system applications.
Case Study 1: Inhibition Profiles
A study evaluated various derivatives of the azabicyclo[3.2.1]octane scaffold for their binding affinity and inhibition profiles against DAT and SERT. The results demonstrated that specific substitutions significantly enhanced potency, with some compounds achieving nanomolar IC50 values .
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis of azabicyclo derivatives and their effects on cancer cell proliferation. Compounds were tested against multiple tumor cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
Mechanism of Action
The mechanism of action of 8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
Key Observations :
Naphthalene and Linker Modifications
Key Observations :
- Spiro-oxirane analogs () utilize a rigid linker, which may restrict rotational freedom compared to the target’s ethyl bridge.
3D Structural and Chemoinformatic Comparisons
Shape and Feature Similarity
- Shape Tanimoto (ST) and Feature Tanimoto (CT) scores () are critical for assessing 3D similarity. For example, indomethacin and sulindac exhibit low 2D similarity (Tanimoto = 0.39) but high 3D similarity (ST = 0.92, CT = 0.52), enabling complementary structure-activity insights .
- The target’s trifluoromethyl groups and carboxylic acid may align spatially with analogs featuring electron-withdrawing substituents, suggesting shared binding motifs.
Binary Fingerprint Analysis
- The Tanimoto coefficient () is widely used for 2D similarity. For instance, analogs with chlorophenyl () or fluorophenyl () groups may show moderate 2D similarity to the target, while spiro compounds () would diverge significantly.
Potential Pharmacological Implications
While direct activity data for the target compound is lacking, inferences can be drawn from analogs:
- DAT Inhibition : Compounds like demonstrate that 8-azabicyclo[3.2.1]octane derivatives with aromatic substituents can modulate neurotransmitter transporters.
Biological Activity
The compound 8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The 8-azabicyclo[3.2.1]octane structure is significant in medicinal chemistry due to its resemblance to tropane alkaloids, which exhibit a variety of pharmacological effects, including analgesic, stimulant, and anti-addictive properties. Compounds within this class have been studied for their interactions with neurotransmitter systems, particularly in relation to dopamine and opioid receptors.
2. Synthesis of the Compound
The synthesis of the compound involves several steps, including the construction of the bicyclic framework and the introduction of functional groups such as trifluoromethyl and naphthyl moieties. Various synthetic methodologies have been reported, including:
- Stille Cross-Coupling : Utilized to create biaryl linkages in the synthesis of related structures.
- Enantioselective Synthesis : Focused on achieving specific stereochemical configurations necessary for biological activity.
3. Structure-Activity Relationship (SAR)
Research indicates that modifications on the azabicyclo[3.2.1]octane scaffold can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and receptor binding affinity |
| Naphthyl ether linkage | Enhances selectivity towards dopamine receptors |
| Carboxylic acid functionality | Improves water solubility and bioavailability |
Studies have shown that compounds with similar structures exhibit varying degrees of inhibition for dopamine transporters (DAT) and serotonin transporters (SERT), with some derivatives showing high selectivity for DAT over SERT .
4.1 Pharmacological Profile
The compound exhibits notable biological activities:
- Dopamine Receptor Interaction : Compounds with the azabicyclo[3.2.1]octane scaffold have been shown to act as potent inhibitors of dopamine reuptake, making them potential candidates for treating disorders like ADHD and depression.
- Opioid Receptor Agonism : Some derivatives have demonstrated agonist activity at kappa-opioid receptors (KOR), suggesting potential analgesic properties comparable to morphine but with a different side effect profile .
4.2 Anti-Proliferative Effects
Recent studies indicate that certain derivatives may possess anti-proliferative effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma . The mechanism appears to involve modulation of intracellular signaling pathways associated with cell growth and apoptosis.
5. Case Studies
Several case studies highlight the therapeutic potential of compounds derived from the azabicyclo[3.2.1]octane scaffold:
- Case Study 1 : A study demonstrated that a related compound showed significant inhibition of DAT with a selectivity ratio favoring DAT over SERT by 177-fold, indicating its potential as a treatment for substance use disorders .
- Case Study 2 : Another investigation reported that a derivative exhibited cytotoxicity against glioblastoma cells, suggesting its utility in oncology as a novel chemotherapeutic agent .
6. Conclusion
The compound this compound represents a promising area of research in drug development due to its unique structural features and diverse biological activities. Ongoing studies into its pharmacological properties and therapeutic applications will be crucial in determining its viability as a clinical candidate.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including trifluoromethylation and cyclohexyloxy substitution. Key intermediates like 8-azabicyclo[3.2.1]octane derivatives are synthesized via [3+2] cycloaddition or reductive amination. Optimization may involve adjusting catalysts (e.g., Pd for cross-coupling) or solvent systems (e.g., DMF for polar intermediates). Reaction monitoring via HPLC or LC-MS is critical to identify byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- NMR : and NMR (e.g., δ ~ -60 ppm for CF groups) confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolves bicyclic framework conformation (e.g., exo/endo isomerism in the azabicyclo system) .
- HRMS : Validates molecular weight (±2 ppm accuracy) and detects impurities .
Q. How does the compound’s solubility profile impact in vitro assays?
Solubility in DMSO (>10 mM) is typical for screening, but aqueous solubility (often <1 µM due to hydrophobic CF and bicyclic groups) may require formulation with co-solvents (e.g., cyclodextrins) or pH adjustment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of the trifluoromethyl and cyclohexyloxy groups?
- Replace CF with CHF or Cl to evaluate electronic effects on target binding.
- Modify the cyclohexyloxy group’s substituents (e.g., 4-CF vs. 4-CH) to probe steric/liophilic contributions.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like GPCRs or kinases .
Q. What strategies resolve discrepancies in biological activity data across assay platforms?
- Assay validation : Compare results from fluorescence-based vs. radiometric assays to rule out interference from the compound’s autofluorescence.
- Metabolic stability : Test liver microsome stability (e.g., human vs. murine) to identify species-specific degradation .
Q. How can computational modeling predict metabolic liabilities in this compound?
Use in silico tools (e.g., Schrödinger’s MetaSite) to identify vulnerable sites (e.g., ester hydrolysis in the azabicyclo system). Validate with in vitro CYP450 inhibition assays .
Q. What experimental designs address challenges in stereochemical control during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
